molecular formula C14H15N5O3 B5608832 1,3-dimethyl-N'-(4-methylbenzylidene)-4-nitro-1H-pyrazole-5-carbohydrazide

1,3-dimethyl-N'-(4-methylbenzylidene)-4-nitro-1H-pyrazole-5-carbohydrazide

Cat. No. B5608832
M. Wt: 301.30 g/mol
InChI Key: OAHQUAYNYVKKIN-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "1,3-dimethyl-N'-(4-methylbenzylidene)-4-nitro-1H-pyrazole-5-carbohydrazide" typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. These processes are characterized by their specificity, yielding products with defined configurations, as demonstrated in the synthesis of similar compounds. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using FT-IR, NMR, and single-crystal X-ray diffraction, highlighting the importance of these techniques in confirming product identity and configuration (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through spectroscopic methods and single-crystal X-ray diffraction. These analyses confirm the geometric configuration of the molecules, provide insights into their electronic structures, and help in understanding their reactivity and stability. For instance, detailed theoretical and experimental structure determination was conducted for similar compounds, demonstrating the role of different functional groups and their effects on the molecular properties (Günay et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can include nucleophilic attacks, cycloadditions, and transformations under various conditions, reflecting their reactive versatility. The electrophilic and nucleophilic sites on these molecules can be identified through mapped MEP surfaces, guiding potential chemical modifications (Karrouchi et al., 2021).

properties

IUPAC Name

2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-9-4-6-11(7-5-9)8-15-16-14(20)13-12(19(21)22)10(2)17-18(13)3/h4-8H,1-3H3,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHQUAYNYVKKIN-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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